

A Comprehensive Technical Guide to Lamivudine Salicylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lamivudine salicylate**, an orally active nucleoside reverse transcriptase inhibitor (NRTI). This document covers its chemical properties, mechanism of action, synthesis, and relevant clinical data, presented in a format tailored for research and development professionals.

Chemical and Physical Properties

Lamivudine salicylate is the salicylate salt of Lamivudine. It is used as an intermediate in the synthesis of Lamivudine, a potent antiviral drug against HIV and Hepatitis B virus (HBV)[1].



Property	Value	Reference	
CAS Number	173522-96-8	522-96-8 [1][2][3][4][5]	
Molecular Formula	C15H17N3O6S [3]		
Molecular Weight	367.38 g/mol	[4]	
Appearance	White to off-white or light yellow powder [1]		
Melting Point	138-143°C	[1]	
Exact Mass	367.083801 [1]		
Synonyms	BCH-189 salicylate, (2R,5S)-4- Amino-1-[2- (hydroxymethyl)-1,3- oxathiolan-5-yl]-2(1H)- pyrimidinone salicylate		

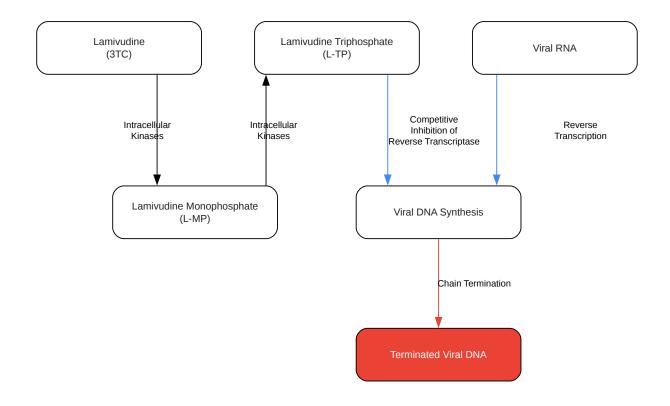
Mechanism of Action

Lamivudine is a dideoxynucleoside cytosine analog that functions as a potent inhibitor of viral reverse transcriptase[6][7][8]. Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form.

- Intracellular Activation: Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to Lamivudine monophosphate (L-MP) and subsequently to the active metabolite, Lamivudine triphosphate (L-TP)[6][7][9].
- Competitive Inhibition: L-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV) or HBV polymerase[8][9].
- Chain Termination: Once incorporated into the viral DNA, Lamivudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This premature termination halts the elongation of the viral DNA, effectively inhibiting viral replication[8][9][10].



A key advantage of Lamivudine is its selectivity for viral polymerases over human cellular DNA polymerases (α and β) and mitochondrial DNA polymerase, which minimizes host toxicity[6][7].



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Mechanism of Action of Lamivudine

Pharmacokinetic Profile of Lamivudine



Parameter	Value	Details	
Absorption	Rapidly absorbed	Bioavailability: ~82% in adults, ~68% in children. Food slows the rate of absorption but does not affect systemic exposure[7].	
Time to Peak	0.5 - 1.5 hours	Time to reach maximum plasma concentration following oral administration[7].	
Distribution	Distributes into total body fluid and extravascular spaces	Can cross the blood-brain barrier[2][4][8].	
Metabolism	Not metabolized by CYP450 pathway	Minimally binds to plasma proteins, resulting in few drug interactions[7].	
Half-life	5 - 7 hours in adults	Shorter half-life of 2 hours in children[8].	

Clinical Data Summary

Lamivudine is utilized in combination therapies for HIV-1 and as a monotherapy for chronic Hepatitis B. Clinical studies have demonstrated its efficacy in reducing viral load and improving immune function.



Study Focus	Patient Population	Key Findings	Reference
Dolutegravir + Lamivudine (DOLAVI Study)	88 treatment-naive HIV-1 patients	At week 48, 70.2% had undetectable viral load. Mean CD4 count increased from 516.4 to 821.8 cells/µL.	[11]
Once-daily vs. Twice- daily Lamivudine	HIV-infected adults, treatment-naive	A study to compare the safety and effectiveness of oncedaily versus twicedaily dosing in combination with other antiretrovirals.	[12]
Lamivudine in Combination Therapy	Treatment- experienced HIV-1 patients	All patients had initiated therapy with a regimen including tenofovir, lamivudine, and efavirenz.	[13]

Experimental Protocols

This protocol outlines a common method for the conversion of **Lamivudine salicylate** to pure Lamivudine.

Materials:

- Lamivudine salicylate
- Absolute ethanol
- Triethylamine
- Ethyl acetate

Procedure:



- Combine 38.5g (0.1 mol) of **Lamivudine salicylate** with 320 ml of absolute ethanol in a suitable reaction vessel[14].
- Add 15.15g (0.15 mol) of triethylamine to the mixture[14].
- Heat the reaction mixture to 50°C and maintain this temperature for 1 hour to allow for sufficient recrystallization[14].
- Remove the solvent by distillation under reduced pressure[14].
- Add 300 ml of ethyl acetate to the residue and cool the mixture to 10°C[14].
- Maintain stirring at 10°C for 1 hour[14].
- Filter the resulting solid and wash it twice with 100 ml of ethyl acetate[14].
- Dry the product to yield Lamivudine as a white powder. The expected yield is approximately 92.63%[14].

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Lamivudine concentrations in biological samples.

Instrumentation:

HPLC system with UV detection[15].

General Procedure (example from a clinical study):

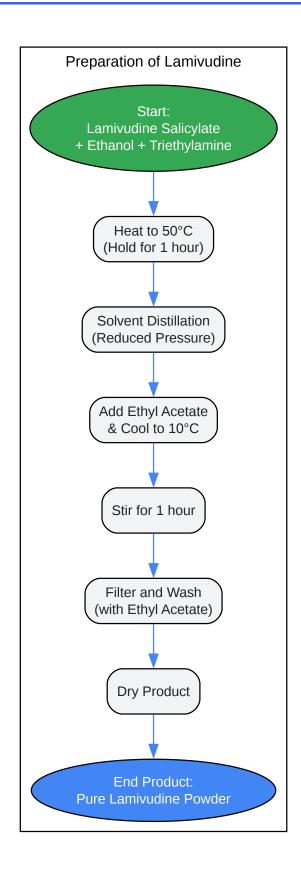
- Sample Preparation: Plasma samples are collected from patients.
- Chromatography: Samples are processed and injected into the HPLC system.
- Detection: Lamivudine is detected using a UV detector.
- Quantification: The lower limit of quantification is typically around 0.05 mg/L[15]. More sensitive methods using tandem mass spectrometry can achieve a lower limit of 0.0025 mg/L[15].



Synthesis Workflow and Visualization

The synthesis of Lamivudine often involves the use of its salicylate salt for purification purposes. The following diagram illustrates a generalized workflow for preparing Lamivudine from its salicylate intermediate.





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Workflow for Lamivudine Preparation



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